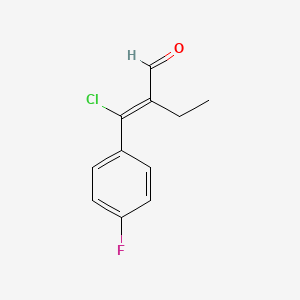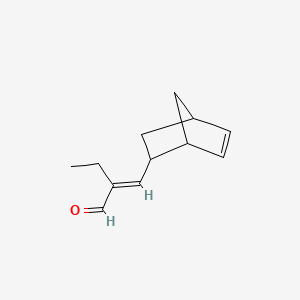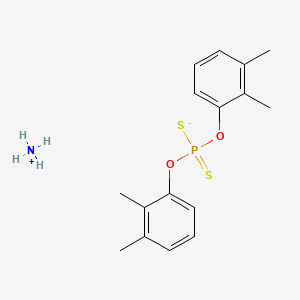
Ammonium O,O-bis(dimethylphenyl) dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is a chemical compound with the molecular formula C16H22NO2PS2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes with metals, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium O,O-bis(dimethylphenyl) dithiophosphate typically involves the reaction of dimethylphenylphosphorodithioic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethylphenylphosphorodithioic acid+Ammonium hydroxide→Ammonium O,O-bis(dimethylphenyl) dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium O,O-bis(dimethylphenyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Ammonium O,O-bis(dimethylphenyl) dithiophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including metal extraction and catalysis.
Mechanism of Action
The mechanism of action of ammonium O,O-bis(dimethylphenyl) dithiophosphate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the dithiophosphate group, which acts as a chelating agent. The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparison with Similar Compounds
Similar Compounds
- Ammonium diethyl dithiophosphate
- Ammonium dibutyl dithiophosphate
- Sodium diethyl dithiocarbamate
Comparison
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is unique due to its specific structure and the presence of dimethylphenyl groups. This structural difference imparts distinct properties and reactivity compared to other similar compounds. For example, its ability to form stable complexes with certain metals may differ from that of ammonium diethyl dithiophosphate or sodium diethyl dithiocarbamate.
Properties
CAS No. |
85081-54-5 |
|---|---|
Molecular Formula |
C16H22NO2PS2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
azanium;bis(2,3-dimethylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H19O2PS2.H3N/c1-11-7-5-9-15(13(11)3)17-19(20,21)18-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H,20,21);1H3 |
InChI Key |
QKONPSJUWRHZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=S)(OC2=CC=CC(=C2C)C)[S-])C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


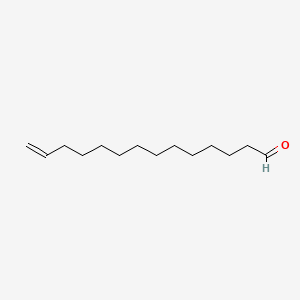

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
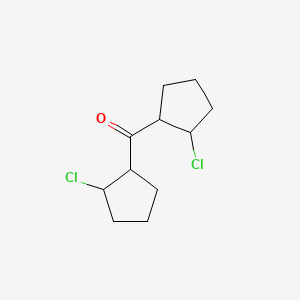
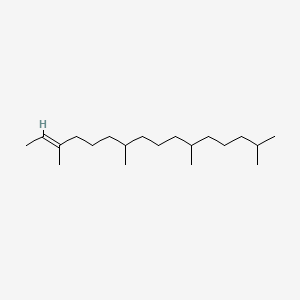
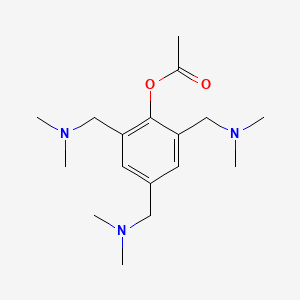


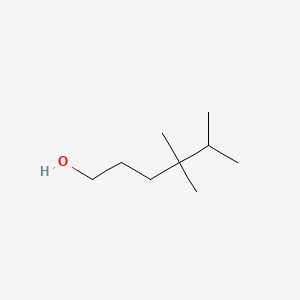

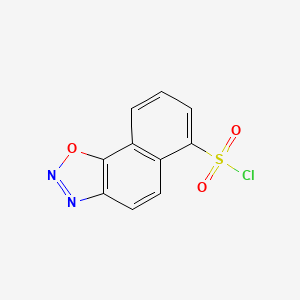
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
